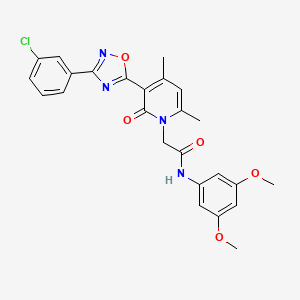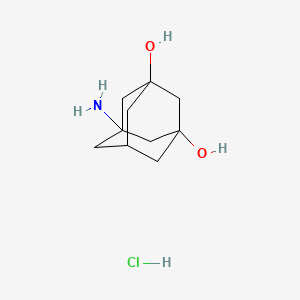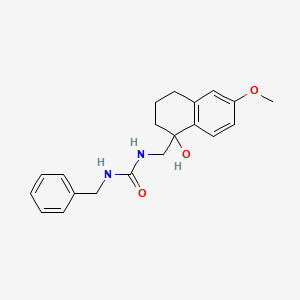
2-Chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is also known as CPMA and is a member of the acetamide family. CPMA has been found to exhibit various biological activities, making it a promising candidate for drug development.
作用機序
The exact mechanism of action of CPMA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. CPMA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. CPMA has also been found to activate the adenosine A1 receptor, which is involved in the regulation of pain and inflammation.
Biochemical and physiological effects:
CPMA has been found to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. CPMA has also been found to have a positive effect on learning and memory, making it a potential candidate for the treatment of Alzheimer's disease. Additionally, CPMA has been found to have a positive effect on liver function, making it a potential candidate for the treatment of liver diseases.
実験室実験の利点と制限
CPMA has several advantages for lab experiments. It is easy to synthesize and has a high yield, making it a cost-effective compound to use in experiments. Additionally, CPMA has been extensively studied, making it a well-characterized compound. However, there are some limitations to using CPMA in lab experiments. It has low solubility in water, making it difficult to dissolve in aqueous solutions. Additionally, CPMA has a short half-life in the body, making it difficult to study its long-term effects.
将来の方向性
There are several future directions for the study of CPMA. One potential direction is the development of new drugs based on CPMA. CPMA has been found to exhibit various pharmacological properties, making it a promising candidate for drug development. Additionally, further studies are needed to fully understand the mechanism of action of CPMA. This could lead to the development of new drugs that target specific enzymes and receptors in the body. Finally, further studies are needed to determine the long-term effects of CPMA on the body. This could lead to the development of new drugs that have fewer side effects than current treatments.
合成法
CPMA can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 4-methoxybenzylamine with ethyl chloroacetate, followed by the addition of cyclopropylmethylamine. The final step involves the chlorination of the resulting product using thionyl chloride. The yield of CPMA obtained from this method is high, making it an efficient synthesis process.
科学的研究の応用
CPMA has been extensively studied for its potential pharmacological properties. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. CPMA has also been found to have a positive effect on the central nervous system, making it a potential candidate for the treatment of neurodegenerative diseases. Additionally, CPMA has been found to have antibacterial and antifungal properties, making it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-17-12-6-4-11(5-7-12)15(13(16)8-14)9-10-2-3-10/h4-7,10H,2-3,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOHIAJZOBPEIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N(CC2CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-butyl N-{2-[(5-bromo-2-fluorophenyl)methyl]-3-hydroxypropyl}carbamate](/img/structure/B2888591.png)
![3-{[4-(tert-butyl)benzyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2888592.png)
![1-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-3-(hydroxymethyl)pyrrolidine](/img/structure/B2888593.png)
![N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B2888598.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B2888600.png)
![N-(2-(dimethylamino)ethyl)-4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2888601.png)



![Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2888607.png)
